molecular formula C16H12F2N2O2 B2498288 N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411298-20-7

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide

Cat. No. B2498288
CAS RN: 2411298-20-7
M. Wt: 302.281
InChI Key: GRZQMVLCSKKHEL-UHFFFAOYSA-N
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Description

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase DYRK1A, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Down syndrome, and cancer.

Mechanism of Action

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibits N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide by binding to its ATP-binding site. This prevents the phosphorylation of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide substrates, leading to the inhibition of various cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
The inhibition of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide by N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Down syndrome. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in lab experiments include its potency and specificity for N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibition. However, its limitations include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the use of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in scientific research. These include further optimization of its pharmacokinetic properties, the development of more potent and selective N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibitors, and the investigation of its potential therapeutic applications in various diseases. Additionally, the use of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in combination with other therapies may also be explored.

Synthesis Methods

The synthesis of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide involves several steps. The first step involves the preparation of 4-(3,4-difluorophenoxy)pyridine-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(prop-2-yn-1-yl)butanamide in the presence of a base to yield N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide.

Scientific Research Applications

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been implicated in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Therefore, the inhibition of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been proposed as a potential therapeutic strategy for these diseases. N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been shown to be a potent inhibitor of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide and has been used in various scientific studies to investigate its potential therapeutic applications.

properties

IUPAC Name

N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-2-3-16(21)20-10-11-8-13(6-7-19-11)22-12-4-5-14(17)15(18)9-12/h4-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQMVLCSKKHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide

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